Superior Accuracy in PLE Workflows
In a direct head-to-head comparison using sediment samples analyzed by pressurized liquid extraction (PLE) coupled with GC-MS, the use of 13C-labeled PAH internal standards yielded significantly higher and more accurate analyte concentrations than those determined using deuterium-labeled PAH (PAHs-d) internal standards. This demonstrates the superior stability and recovery-matching of 13C-PAHs during aggressive extraction protocols [1].
| Evidence Dimension | PAH Concentration Determined |
|---|---|
| Target Compound Data | Concentrations determined using 13C-PAH internal standards (serves as reference/baseline) |
| Comparator Or Baseline | Concentrations determined using deuterium-labeled PAH (PAHs-d) internal standards |
| Quantified Difference | 1.9–4.3% lower (p < 0.05) |
| Conditions | Sediment samples; PLE combined with GC-MS |
Why This Matters
This quantifies a systematic, statistically significant underestimation bias introduced when using deuterated internal standards in PLE workflows, which are common for environmental sample preparation; selecting Acenaphthylene-13C6 directly mitigates this source of error.
- [1] Itoh N, Numata M, Aoyagi Y, Yarita T. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction. J Chromatogr A. 2007;1138(1-2):26-31. View Source
